5-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid

CAS No.:

Cat. No.: VC15976123

Molecular Formula: C10H10FNO2

Molecular Weight: 195.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H10FNO2 |

|---|---|

| Molecular Weight | 195.19 g/mol |

| IUPAC Name | 5-fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid |

| Standard InChI | InChI=1S/C10H10FNO2/c11-8-4-3-7(10(13)14)9-6(8)2-1-5-12-9/h3-4,12H,1-2,5H2,(H,13,14) |

| Standard InChI Key | PHVIEPMMNRKSAE-UHFFFAOYSA-N |

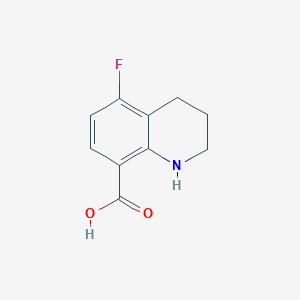

| Canonical SMILES | C1CC2=C(C=CC(=C2NC1)C(=O)O)F |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure consists of a 1,2,3,4-tetrahydroquinoline scaffold, a bicyclic system featuring a benzene ring fused to a partially saturated pyridine ring. The fluorine atom at position 5 and the carboxylic acid group at position 8 introduce electronic and steric perturbations that influence reactivity and intermolecular interactions (Fig. 1) .

Table 1: Key Identifiers of 5-Fluoro-1,2,3,4-Tetrahydroquinoline-8-Carboxylic Acid

| Property | Value |

|---|---|

| CAS Number | 928839-60-5 |

| Molecular Formula | |

| Molecular Weight | 195.19 g/mol |

| IUPAC Name | 5-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid |

| Key Functional Groups | Carboxylic acid, Fluorine, Tetrahydroquinoline |

The fluorine atom’s electronegativity enhances the compound’s metabolic stability and membrane permeability, while the carboxylic acid group enables salt formation or derivatization into esters and amides .

Synthesis and Manufacturing

Cyclization of Fluorinated Precursors

A common approach involves the cyclization of fluorinated aniline derivatives. For example, 2-(3-fluorophenyl)ethylamine can undergo pivaloylation, lithiation at −78°C in tetrahydrofuran (THF), and formylation with dimethylformamide (DMF) to yield an aldehyde intermediate. Acid-catalyzed cyclization then produces the tetrahydroquinoline core, followed by oxidation to introduce the carboxylic acid moiety .

N-Nitrosation and Cyclization

Alternative methods employ N-nitrosation of 1,2,3,4-tetrahydroquinoline-2-carboxylic acid derivatives using sodium nitrite and hydrochloric acid, followed by cyclization with trifluoroacetic anhydride (TFAA). This route is effective for introducing mesoionic oxadiazole rings, though it requires careful temperature control to avoid byproducts .

Challenges in Synthesis

-

Regioselectivity: Fluorine’s directing effects complicate lithiation and electrophilic substitution, often necessitating cryogenic conditions .

-

Purification: The polar carboxylic acid group necessitates chromatographic separation using gradients of ethyl acetate and hexane .

Physicochemical Properties

Spectroscopic Characterization

-

IR Spectroscopy: Stretching vibrations at ~1698 cm (C=O) and ~1538 cm (C-F) confirm functional groups .

-

H NMR: Distinct signals include δ 7.72–8.44 ppm (aromatic protons) and δ 3.10–4.20 ppm (methylene groups adjacent to nitrogen) .

-

Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 195.1 ([M+H]) .

Thermodynamic Data

Reported properties remain incomplete, with density, melting point, and boiling point listed as unavailable . Comparative analysis with non-fluorinated analogs (e.g., 1,2,3,4-tetrahydroquinoline-5-carboxylic acid, MW 177.2 g/mol) suggests that fluorination increases molecular weight by ~10% and slightly elevates lipophilicity .

Applications in Pharmaceutical Research

CNS Drug Development

The tetrahydroquinoline scaffold is prevalent in serotonin and dopamine receptor modulators. Fluorination at position 5 may enhance blood-brain barrier penetration, making this compound a candidate for antipsychotic or antidepressant agents .

Antimicrobial Agents

Mesoionic derivatives, such as oxadiazoloquinolinium salts, exhibit antimicrobial activity by disrupting bacterial cell membranes. The fluorine atom’s electronegativity potentiates interactions with microbial enzymes .

Comparative Analysis with Analogues

Table 2: Comparison of Tetrahydroquinoline Derivatives

| Compound | Molecular Weight | Key Substituents | Applications |

|---|---|---|---|

| 5-Fluoro-1,2,3,4-THQ-8-carboxylic acid | 195.19 | F, COOH | CNS drugs, Antimicrobials |

| 1,2,3,4-THQ-5-carboxylic acid | 177.20 | H, COOH | Intermediate in synthesis |

| 7-Fluoro-1,2,3,4-THQ-2-carboxylic acid | 195.19 | F, COOH | Mesoionic compound synthesis |

Fluorination at position 5 instead of 7 alters electronic distribution, potentially favoring interactions with hydrophobic binding pockets .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume